n-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanamide
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Overview
Description
N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanamide is a chemical compound with the molecular formula C23H39NO2. It is characterized by a hydroxy group attached to a phenylpropan-2-yl moiety, which is further linked to a tetradecanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanamide typically involves the reaction of 1-phenylpropan-2-ol with tetradecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide by the action of ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of N-(1-oxo-1-phenylpropan-2-yl)tetradecanamide.
Reduction: Formation of N-(1-hydroxy-1-phenylpropan-2-yl)tetradecylamine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and tetradecanamide moieties can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Hydroxy-1-phenylpropan-2-yl)hexadecanamide
- N-(1-Hydroxy-1-phenylpropan-2-yl)octadecanamide
- N-(1-Hydroxy-1-phenylpropan-2-yl)dodecanamide
Uniqueness
N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanamide is unique due to its specific chain length and the presence of both hydroxy and phenyl groups. This combination of structural features imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)tetradecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAZEWZHIRBZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274392 |
Source
|
Record name | n-(1-hydroxy-1-phenylpropan-2-yl)tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919770-84-6 |
Source
|
Record name | n-(1-hydroxy-1-phenylpropan-2-yl)tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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